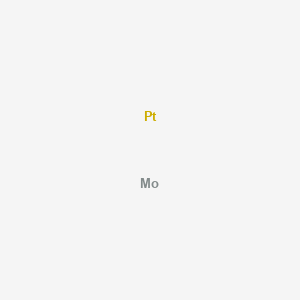

Molybdenum--platinum (1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molybdenum–platinum (1/1) is a compound that consists of equal parts molybdenum and platinum. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. Molybdenum is a transition metal with high melting points and excellent resistance to heat and wear, while platinum is a noble metal known for its catalytic properties and resistance to corrosion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Molybdenum–platinum (1/1) can be synthesized through various methods. One common approach involves the deposition of platinum nanoparticles onto molybdenum substrates. This can be achieved through hydrothermal methods, where molybdenum disulfide is modified with platinum nanoparticles . Another method involves the use of powder metallurgy, where molybdenum and platinum powders are mixed and subjected to high temperatures and pressures to form the desired compound .

Industrial Production Methods: In industrial settings, the production of molybdenum–platinum (1/1) often involves the use of advanced techniques such as magnetron sputtering, where platinum is deposited onto molybdenum surfaces under vacuum conditions . This method ensures a uniform distribution of platinum on the molybdenum substrate, enhancing the compound’s catalytic properties.

Analyse Chemischer Reaktionen

Types of Reactions: Molybdenum–platinum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, molybdenum can react with oxygen at high temperatures to form molybdenum trioxide (MoO3) . Platinum, on the other hand, can undergo oxidation and reduction reactions, making it an excellent catalyst for various chemical processes .

Common Reagents and Conditions: Common reagents used in reactions involving molybdenum–platinum (1/1) include oxygen, hydrogen, and halogens. These reactions typically occur under high-temperature conditions, which facilitate the formation of the desired products .

Major Products Formed: The major products formed from reactions involving molybdenum–platinum (1/1) include molybdenum oxides and platinum oxides. These products are valuable in various industrial applications, including catalysis and material science .

Wissenschaftliche Forschungsanwendungen

Molybdenum–platinum (1/1) has numerous scientific research applications. In chemistry, it is used as a catalyst for hydrogen evolution reactions, which are crucial for water splitting and hydrogen production . In biology and medicine, molybdenum–platinum (1/1) compounds are explored for their potential anticancer properties, particularly in platinum-based chemotherapy . In industry, this compound is used in the production of high-performance supercapacitors and other energy storage devices .

Wirkmechanismus

The mechanism of action of molybdenum–platinum (1/1) involves its catalytic properties. Platinum acts as a catalyst by facilitating the adsorption and desorption of reactants on its surface, thereby lowering the activation energy required for chemical reactions . Molybdenum, on the other hand, enhances the compound’s stability and resistance to wear, making it suitable for high-temperature applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to molybdenum–platinum (1/1) include other molybdenum-based alloys and platinum-based catalysts. Examples include molybdenum disulfide (MoS2), molybdenum trioxide (MoO3), and platinum-rhodium alloys .

Uniqueness: What sets molybdenum–platinum (1/1) apart from similar compounds is its unique combination of properties from both molybdenum and platinum. This compound offers excellent catalytic performance, high stability, and resistance to wear, making it highly valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer |

12033-27-1 |

|---|---|

Molekularformel |

MoPt |

Molekulargewicht |

291.03 g/mol |

IUPAC-Name |

molybdenum;platinum |

InChI |

InChI=1S/Mo.Pt |

InChI-Schlüssel |

ZMCCBULBRKMZTH-UHFFFAOYSA-N |

Kanonische SMILES |

[Mo].[Pt] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)

![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)

![Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14726945.png)

![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)